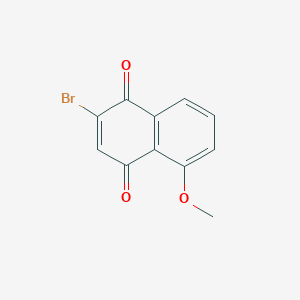

1,4-Naphthalenedione, 2-bromo-5-methoxy-

Description

Overview of the 1,4-Naphthoquinone (B94277) Chemical Class and its Natural Abundance

1,4-Naphthoquinones, also known as p-naphthoquinones, are a class of organic compounds derived from naphthalene (B1677914). jst.go.jp They are characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions. jst.go.jp This structural motif is a common feature in a multitude of natural products and serves as a crucial component in various biological processes.

Naphthoquinones are widely distributed in nature as secondary metabolites in a variety of organisms, including plants, fungi, algae, and bacteria. mdpi.comresearchgate.net In plants, they are found in families such as Plumbaginaceae, Ebenceae, and Droseraceae. nih.gov Well-known examples of naturally occurring 1,4-naphthoquinones include:

Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone): Found in plants of the walnut family (Juglandaceae).

Lawsone (2-hydroxy-1,4-naphthoquinone): Isolated from the henna plant (Lawsonia inermis). jst.go.jp

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Found in plants of the Plumbago and Drosera genera.

Vitamin K: A group of structurally similar, fat-soluble vitamins that contain a functional 2-methyl-1,4-naphthoquinone ring.

The biological roles of these compounds are diverse. They often act as pigments, contribute to defense mechanisms against pathogens and herbivores, and participate in electron transport chains. jst.go.jp The inherent reactivity of the quinone ring, which allows it to undergo redox cycling and participate in Michael addition reactions, is central to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. jst.go.jpresearchgate.net

The Role of Halogen and Alkoxy Substituents in Modulating Naphthoquinone Reactivity and Bioactivity

The chemical and biological properties of the 1,4-naphthoquinone scaffold can be finely tuned by the introduction of various substituents. The nature, position, and number of these substituents can significantly alter the molecule's electronic properties, redox potential, lipophilicity, and steric profile, thereby modulating its reactivity and interaction with biological targets. mdpi.comsigmaaldrich.com

Halogen Substituents (e.g., Bromo): The introduction of a halogen atom, such as bromine, onto the naphthoquinone ring has profound effects. Halogens are electron-withdrawing groups that can increase the redox potential of the quinone, making it a better electron acceptor. This can enhance its ability to generate reactive oxygen species (ROS), a key mechanism for the cytotoxic effects of many quinones. In some cases, the substitution of a 2-methyl group with a bromo group has been suggested to enhance the production of hydrogen peroxide, which could be utilized for cancer treatment. nih.gov Furthermore, halogenation can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Structure-activity relationship (SAR) studies have shown that 2,3-dihalo-substituted naphthoquinones can display improved anticancer activity compared to the unsubstituted parent compound, which may be due to the suitable size and lipophilicity conferred by the halogen atoms. nih.gov

Rationale for Dedicated Academic Research on 1,4-Naphthalenedione, 2-bromo-5-methoxy-

While extensive research has not been published specifically on 1,4-Naphthalenedione, 2-bromo-5-methoxy-, the rationale for its synthesis and study is firmly rooted in the principles of medicinal chemistry and drug discovery. The design of this molecule represents a logical step in the systematic exploration of the chemical space around the pharmacologically active 1,4-naphthoquinone core.

The primary rationale is to investigate the combined and potentially synergistic effects of two functionally distinct substituents at strategic positions.

Probing Structure-Activity Relationships (SAR): The synthesis of analogs with varied substitution patterns is a cornerstone of medicinal chemistry. By placing an electron-withdrawing bromo group on the reactive quinone ring (C2) and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring (C5), researchers can systematically probe how this specific electronic arrangement affects biological activity. This helps in building comprehensive SAR models to guide the design of more potent and selective compounds. nih.gov

Modulating Redox Properties: The biological activity of naphthoquinones is often linked to their redox properties. researchgate.net The bromo substituent is expected to increase the molecule's reduction potential, while the methoxy group donates electron density. The net effect of this "push-pull" electronic configuration on the molecule's ability to undergo redox cycling and generate ROS is a key question that dedicated research would aim to answer.

Exploring Novel Biological Targets: The unique steric and electronic profile created by this substitution pattern might lead to interactions with novel biological targets or a different binding mode to known targets compared to naturally occurring or other synthetic naphthoquinones. This exploration could uncover new therapeutic applications.

Improving Pharmacokinetic Properties: The bromo and methoxy groups alter the molecule's lipophilicity and polarity. Research into this compound would likely involve assessing how these changes affect its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a viable drug candidate. researchgate.net

Current Research Trends and Unexplored Avenues within the Naphthoquinone Field Relevant to 1,4-Naphthalenedione, 2-bromo-5-methoxy-

The field of naphthoquinone research is highly active, with several key trends driving the exploration of new derivatives. These trends provide a clear context for the potential future investigation of 1,4-Naphthalenedione, 2-bromo-5-methoxy-.

Current Research Trends:

Anticancer Drug Development: A major focus is the development of naphthoquinones as anticancer agents. Research is geared towards synthesizing novel derivatives with high cytotoxicity toward cancer cells and low toxicity toward normal cells. sigmaaldrich.com

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Naphthoquinones are being actively investigated for their activity against a range of bacteria, fungi, and parasites. brieflands.com

Computational and Mechanistic Studies: There is an increasing use of computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the activity of new derivatives and to understand their interactions with biological targets at the molecular level. mdpi.comnih.gov

Development of Novel Synthetic Methodologies: Chemists are exploring more efficient and environmentally friendly ("green") synthetic routes to access complex naphthoquinone derivatives. researchgate.net This includes novel coupling and functionalization reactions.

Unexplored Avenues for 1,4-Naphthalenedione, 2-bromo-5-methoxy-: Given the lack of specific published data, virtually all aspects of the chemical biology of 1,4-Naphthalenedione, 2-bromo-5-methoxy- remain unexplored. Key avenues for future research include:

Systematic Biological Screening: The most immediate unexplored area is the comprehensive evaluation of its biological activity. This would involve screening against panels of human cancer cell lines, pathogenic bacteria (including multidrug-resistant strains), fungi, and viruses to identify any potential therapeutic utility.

Mechanistic Elucidation: Should any significant biological activity be discovered, detailed mechanistic studies would be the next step. This could involve investigating its ability to induce apoptosis, generate ROS, inhibit specific enzymes (such as topoisomerases or kinases), or intercalate with DNA.

Derivatization and Scaffold Hopping: The compound could serve as a starting point for the synthesis of a new library of derivatives. The bromine at the C2 position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups to further explore the SAR.

Data Tables

Table 1: Physicochemical Properties of 1,4-Naphthoquinone

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₆O₂ |

| Molar Mass | 158.15 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 126 °C |

| Solubility | Almost insoluble in cold water; soluble in polar organic solvents |

| CAS Number | 130-15-4 |

Table 2: Examples of Substituted Naphthoquinones and Their Reported Activities

| Compound Name | Substituent(s) | Reported Biological Activity |

|---|---|---|

| Lawsone | 2-hydroxy | Antibacterial, Antifungal, Anticancer |

| Juglone | 5-hydroxy | Allelopathic, Antimicrobial, Anticancer |

| Plumbagin | 2-methyl, 5-hydroxy | Anticancer, Anti-inflammatory, Antimicrobial |

| Menadione (Vitamin K₃) | 2-methyl | Vitamin K activity, Anticancer |

| 2,3-dichloro-1,4-naphthoquinone | 2,3-dichloro | Anticancer, Antimicrobial |

| 2-methoxy-1,4-naphthoquinone | 2-methoxy | Antipruritic, Anti-inflammatory, Antimicrobial |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-10(9)8(13)5-7(12)11(6)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQQOCSYNXLLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446176 | |

| Record name | 1,4-Naphthalenedione, 2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69833-09-6 | |

| Record name | 1,4-Naphthalenedione, 2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 1,4 Naphthalenedione, 2 Bromo 5 Methoxy

General Synthetic Routes to the 1,4-Naphthoquinone (B94277) Core Scaffold

The construction of the fundamental 1,4-naphthoquinone core is a well-established area of organic synthesis, with several reliable methods available.

Strategies for Naphthalene (B1677914) Ring System Formation and Quinone Oxidation

The synthesis of the 1,4-naphthoquinone scaffold can be broadly categorized into two approaches: those that construct the bicyclic system and those that start from a pre-formed naphthalene ring.

Building the Naphthalene Ring:

Diels-Alder Reaction: A powerful strategy involves the cycloaddition of a suitably substituted benzoquinone with a diene, followed by aromatization. For instance, the reaction of a methoxy-substituted benzoquinone with a simple diene can provide a direct route to a methoxy-naphthalene precursor.

Annulation Reactions: Various annulation strategies, such as the Hauser-Kraus annulation, can be employed to construct the second ring onto a pre-existing benzene (B151609) derivative.

Functionalization of Naphthalene:

Oxidation of Naphthalenes: A common and direct method is the oxidation of naphthalene or its derivatives. mdpi.com A variety of oxidizing agents can be employed, including chromium trioxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), and Fremy's salt. mdpi.com The choice of oxidant and reaction conditions is crucial to control the regioselectivity and avoid over-oxidation. mdpi.com For example, the oxidation of 1-methoxynaphthalene (B125815) can lead to 5-methoxy-1,4-naphthoquinone, a key intermediate.

| Starting Material | Reagent | Product | Reference |

| Naphthalene | Dichromate | Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) | mdpi.com |

| 1,4,5,8-tetramethoxynaphthaldehyde | Ceric ammonium nitrate | Racemic shikonin (B1681659) precursor | mdpi.com |

| Hydroxyl or methoxy (B1213986) naphthalene | CAN, Ag2O, periodic acid, O2, KO2, H2O2 | Naphthoquinone | mdpi.com |

Regioselective Bromination Techniques at the C-2 Position of the 1,4-Naphthoquinone Nucleus

The introduction of a bromine atom at the C-2 position of the 1,4-naphthoquinone core is a critical step in the synthesis of the target molecule. The reactivity of the quinone ring is influenced by the electron-withdrawing nature of the carbonyl groups, making the C-2 and C-3 positions susceptible to nucleophilic attack and electrophilic addition.

Several brominating agents can be utilized for this transformation, with N-bromosuccinimide (NBS) being a common choice for its ease of handling and selectivity. researchgate.netprepchem.commdpi.com The reaction conditions, including solvent and temperature, play a significant role in determining the regiochemical outcome. For instance, the bromination of 5-methoxy-1,4-naphthoquinone with NBS in a suitable solvent is expected to favor the formation of the 2-bromo isomer due to the directing influence of the methoxy group. mdpi.com

| Substrate | Brominating Agent | Product | Reference |

| 1-Naphthol | N-Bromosuccinimide | 2-Bromo-1,4-naphthoquinone | prepchem.com |

| 3-Hydroxybenzonitrile | N-Bromosuccinimide | 2-Bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile | mdpi.com |

| Anisole | N-Bromosuccinimide | 1-Bromo-4-methoxybenzene | mdpi.com |

Methodologies for Introducing the Methoxy Group at the C-5 Position

The installation of the methoxy group at the C-5 position can be achieved either before or after the formation of the quinone ring and the introduction of the bromine atom.

Selective Etherification and Alkylation Reactions

If the synthesis proceeds through a 5-hydroxy-1,4-naphthoquinone intermediate, such as juglone, selective etherification is required. Standard Williamson ether synthesis conditions, employing a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, can be used. The choice of base is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions on the quinone ring.

Alternatively, starting from a precursor with a methoxy group already in place on the benzene ring simplifies this step. For instance, the synthesis could commence from 1,5-dimethoxynaphthalene, which can then be selectively oxidized and brominated.

A study by Mahapatra et al. demonstrated that treatment of 5-hydroxy-1,4-naphthoquinone (juglone) with acetic anhydride (B1165640) and sulfuric acid, followed by treatment with methanolic HCl, can yield 5-hydroxy-3-methoxy-1,4-naphthoquinone. nih.govresearchgate.net While this introduces a methoxy group, the position is not the desired C-5. This highlights the importance of carefully chosen reaction conditions to achieve the correct regiochemistry.

Design and Synthesis of Structurally Modified Analogs and Prodrugs of 1,4-Naphthalenedione, 2-bromo-5-methoxy- for Structure-Activity Studies

The 1,4-naphthalenedione, 2-bromo-5-methoxy- scaffold serves as a versatile template for the generation of a library of analogs for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at various positions to probe the impact on biological activity.

Modification at the C-2 Position: The bromine atom at the C-2 position is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including amines, thiols, and alkoxy groups, to explore the effect of different functionalities at this position. rsc.org For example, reaction with various amines can lead to a series of 2-amino-5-methoxy-1,4-naphthoquinone derivatives. rsc.org

Modification at the C-3 Position: While the target compound is unsubstituted at C-3, analogs can be synthesized with substituents at this position to investigate the steric and electronic requirements for activity.

Modification of the Methoxy Group: The methoxy group at C-5 can be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or -withdrawing groups to assess the influence of this substituent on the molecule's properties.

Prodrug Strategies: To improve pharmacokinetic properties such as solubility or targeted delivery, prodrug approaches can be employed. nih.govirjmets.commdpi.comrsc.org For instance, the quinone moiety can be masked as a less reactive hydroquinone (B1673460) derivative, which can be enzymatically or chemically converted back to the active quinone form in vivo. Another strategy involves attaching a promoiety, such as an amino acid or a polyethylene (B3416737) glycol (PEG) chain, to the molecule to enhance its solubility. nih.gov

Modern Synthetic Approaches: Sustainable and Efficient Protocols in Naphthoquinone Synthesis

The synthesis of highly functionalized naphthoquinones, such as 1,4-Naphthalenedione, 2-bromo-5-methoxy-, demands methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Modern synthetic chemistry has moved towards protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key strategies in this domain include the adoption of microwave-assisted synthesis, the development of one-pot reactions, and the use of biocatalysis and electrochemical methods to replace traditional stoichiometric reagents. These approaches offer significant advantages in efficiency, sustainability, and scalability for the production of complex naphthoquinone structures.

A plausible and efficient synthetic pathway to 1,4-Naphthalenedione, 2-bromo-5-methoxy- involves a two-step process: the initial formation of the 5-methoxy-1,4-naphthoquinone intermediate, followed by regioselective bromination at the C-2 position.

Synthesis of the 5-methoxy-1,4-naphthoquinone Intermediate

The construction of the core 5-methoxy-1,4-naphthoquinone skeleton can be achieved from precursors like juglone (5-hydroxy-1,4-naphthoquinone). The treatment of juglone with reagents such as acetic anhydride and sulfuric acid, followed by treatment with methanolic HCl, can yield 5-hydroxy-3-methoxy-1,4-naphthoquinone, showcasing a method to introduce a methoxy group onto the quinone ring. nih.govresearchgate.net

More sustainable and efficient strategies focus on the oxidation of methoxylated naphthalene precursors. Traditional industrial methods often rely on stoichiometric heavy-metal oxidants, which generate significant hazardous waste. scirp.org Modern alternatives provide greener pathways:

Enzymatic One-Pot Synthesis: Laccase enzymes have been successfully employed in the one-pot synthesis of 1,4-naphthoquinones. rsc.org In this biocatalytic approach, a hydroquinone precursor is oxidized in situ by laccase in an aqueous medium to generate the corresponding p-quinone. This highly reactive intermediate can then undergo a Diels-Alder reaction with a suitable diene, followed by further oxidation to yield the naphthoquinone core. rsc.org This method avoids the use of hazardous metal reagents and organic solvents, representing a significant advancement in green chemistry. rsc.org

Electrochemical Oxidation: The electrochemical oxidation of naphthalene derivatives serves as another convenient and sustainable route. rsc.org This method uses electricity as a "traceless" reagent to perform the oxidation, thereby minimizing waste production. It offers a high degree of control over the reaction conditions and can be applied to various methoxylated naphthalenes to produce naphthoquinone acetals. rsc.org

Heteropolyacid Catalysis: A novel one-pot process utilizes heteropolyacids as bifunctional (acid and redox) catalysts to synthesize naphthoquinones from hydroquinone and substituted 1,3-dienes at room temperature. scirp.org This method simplifies the synthesis significantly compared to multistage classical routes and can produce various alkyl-substituted naphthoquinones in high yields (50-80%) and purity. scirp.org

Regioselective Bromination

Once the 5-methoxy-1,4-naphthoquinone intermediate is obtained, the next critical step is the regioselective introduction of a bromine atom at the C-2 position. The methoxy group at C-5 directs the substitution primarily to the quinone ring. A conventional method for this transformation involves the use of N-bromosuccinimide (NBS) in a suitable solvent. prepchem.com However, to enhance the efficiency and sustainability of this step, modern techniques are being increasingly implemented.

Microwave-Assisted (MA) Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance selectivity. ajrconline.orgresearchgate.net Compared to conventional heating, microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. ajrconline.orgnih.gov

This technology has been successfully applied to the synthesis of various 2-substituted-1,4-naphthoquinone derivatives. nih.gov For instance, the reaction of 1,4-naphthoquinone with aryl amines can be completed in just 5 minutes under microwave irradiation at 150 °C, achieving good to excellent yields. nih.gov Conventional heating under similar conditions would require significantly longer reaction times to achieve comparable results. nih.gov This demonstrates that the effect of microwave irradiation is not purely thermal and offers a more sustainable and efficient alternative for the functionalization of the naphthoquinone core. nih.gov The application of MA protocols to the bromination of 5-methoxy-1,4-naphthoquinone could similarly offer substantial improvements in efficiency.

The table below, based on data for analogous substitution reactions, illustrates the advantages of microwave-assisted synthesis over conventional heating.

| Entry | Reactant | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1,4-Naphthoquinone + p-Phenylenediamine | Microwave (200W, 150°C) | 5 min | 80% | nih.gov |

| 2 | 1,4-Naphthoquinone + p-Phenylenediamine | Conventional (Reflux) | 15 min | 85% | nih.gov |

| 3 | 1,4-Naphthoquinone + 4-Aminophenol | Microwave (200W, 150°C) | 5 min | 65% | nih.gov |

| 4 | 1,4-Naphthoquinone + 4-Aminophenol | Conventional (Reflux) | 120 min | 50% | nih.gov |

By integrating these modern, sustainable, and efficient protocols, the synthesis of 1,4-Naphthalenedione, 2-bromo-5-methoxy- can be achieved in a manner that aligns with the forward-looking objectives of contemporary chemical manufacturing, emphasizing both molecular complexity and environmental stewardship.

Spectroscopic and Analytical Data for 1,4-Naphthalenedione, 2-bromo-5-methoxy- Remains Elusive in Public Domain

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and analytical data for the chemical compound 1,4-Naphthalenedione, 2-bromo-5-methoxy-. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectral data, no specific experimental findings for this particular molecule could be located.

Efforts to find detailed research findings for the structural elucidation of 1,4-Naphthalenedione, 2-bromo-5-methoxy-, as outlined for a comprehensive characterization, were unsuccessful. While data is available for structurally related compounds, such as 2-bromo-1,4-naphthalenedione and 5-methoxy-1,4-naphthalenedione (juglone), the specific combination of a bromine atom at the 2-position and a methoxy group at the 5-position of the naphthalenedione core does not appear to be documented in readily accessible scientific resources.

This absence of information prevents a detailed analysis and discussion of the compound's spectroscopic properties. The specific chemical shifts and coupling constants in ¹H and ¹³C NMR, the vibrational modes in IR spectroscopy, the precise molecular mass and fragmentation patterns in HRMS, and the electronic transitions in UV-Vis spectroscopy are all critical for a thorough scientific article. Without this foundational data, a scientifically accurate and informative article on 1,4-Naphthalenedione, 2-bromo-5-methoxy- cannot be generated at this time.

Further research, including the potential synthesis and subsequent spectroscopic analysis of this compound, would be required to provide the necessary data to fulfill the requested comprehensive characterization.

Comprehensive Spectroscopic and Analytical Characterization for Structural Elucidation of 1,4 Naphthalenedione, 2 Bromo 5 Methoxy

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and preparative isolation of 1,4-naphthalenedione, 2-bromo-5-methoxy-. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in both qualitative and quantitative analysis of this compound. The chromatographic behavior is predominantly governed by the molecule's polarity, which is influenced by the methoxy (B1213986) group, the bromine atom, and the quinone framework.

Reverse-phase HPLC is the most common modality employed for the analysis of naphthalenedione derivatives. In this technique, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For 1,4-naphthalenedione, 2-bromo-5-methoxy-, the precise retention time is a function of the specific conditions employed, including the exact composition of the mobile phase, flow rate, and column temperature.

A typical mobile phase for the analysis of this and related compounds consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov The organic modifier is the strong, or less polar, solvent that elutes the compound from the column, while water is the weak, or more polar, solvent. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often utilized to achieve optimal separation of the main compound from any impurities or starting materials. nih.gov This is particularly useful for analyzing reaction mixtures where components with a wide range of polarities may be present.

To ensure sharp and symmetrical peak shapes, a small amount of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is frequently added to the mobile phase. nih.govsielc.com This suppresses the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase, which could otherwise lead to peak tailing.

Detection is most commonly achieved using a UV-Vis spectrophotometric detector. The extended chromophore of the naphthalenedione system gives rise to strong absorbance in the UV and visible regions of the electromagnetic spectrum, allowing for sensitive detection. The selection of an appropriate detection wavelength is crucial for maximizing sensitivity and selectivity.

For the isolation of 1,4-naphthalenedione, 2-bromo-5-methoxy- on a preparative scale, the analytical method can be adapted by using a larger diameter column packed with a larger particle size stationary phase. This allows for the injection of larger sample volumes and the collection of fractions corresponding to the peak of the desired compound. The purity of the collected fractions can then be re-assessed using analytical HPLC. In many research settings, HPLC is used to confirm that the purity of the final product is greater than 95% before it is used in subsequent applications. nih.gov

Below is a table summarizing typical HPLC parameters that could be employed for the analysis of 1,4-naphthalenedione, 2-bromo-5-methoxy-, based on methods used for structurally similar compounds. nih.gov

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl-bonded silica) |

| Mobile Phase | A: Water with 0.5% Trifluoroacetic AcidB: Acetonitrile with 0.5% Trifluoroacetic Acid |

| Gradient | 25-100% B over 20 minutes |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength | To be determined by UV-Vis scan |

| Column Temperature | Ambient |

In Vitro Biological Activities and Mechanistic Elucidation of 1,4 Naphthalenedione, 2 Bromo 5 Methoxy

Investigation of Antimicrobial Potential

Antifungal Activity and Mechanisms of Action (e.g., against Candida albicans, Candida krusei)

There is no specific information in the available scientific literature from the searches concerning the in vitro antifungal activity and mechanisms of action of 1,4-Naphthalenedione, 2-bromo-5-methoxy- against Candida albicans and Candida krusei. Studies on other methoxy-substituted or bromo-substituted naphthoquinones have been conducted, but data for the specific compound of interest is absent. nih.govresearchgate.netmdpi.comscielo.brscispace.comnih.gov

Antiviral Activity and Inhibition Pathways

Detailed studies on the in vitro antiviral activity and specific viral inhibition pathways of 1,4-Naphthalenedione, 2-bromo-5-methoxy- were not found in the performed searches. The antiviral potential of the broader class of naphthoquinones has been a subject of research, but specific data for this particular bromo- and methoxy-substituted variant is not available. researchgate.net

Assessment of Antiparasitic Efficacy

Trypanocidal Activity against Trypanosoma cruzi (e.g., effects on mitochondrial function, membrane potential collapse)

The compound 1,4-Naphthalenedione, 2-bromo-5-methoxy- has demonstrated significant in vitro activity against the bloodstream trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease. nih.gov In a study evaluating a series of naphthoquinone analogues, 2-bromo-5-methoxy-1,4-naphthalenedione (referred to in the study as NQ12) exhibited potent trypanocidal effects. nih.gov

The compound was found to have a 50% inhibitory concentration (IC50) of 1.25 ± 0.26 µM against T. cruzi trypomastigotes after 24 hours of incubation at 37°C. nih.gov This activity was notably more potent than the reference drug, benznidazole, which had an IC50 of 26.0 ± 4.0 µM under the same conditions. nih.gov

Interactive Data Table: Trypanocidal Activity of 1,4-Naphthalenedione, 2-bromo-5-methoxy-

| Compound | Target Organism | IC50 (µM) | Reference Drug (Benznidazole) IC50 (µM) |

| 1,4-Naphthalenedione, 2-bromo-5-methoxy- | Trypanosoma cruzi (bloodstream trypomastigotes) | 1.25 ± 0.26 | 26.0 ± 4.0 |

Mechanistic studies have revealed that the primary target of this compound in T. cruzi is the mitochondrion. nih.gov Treatment with 2-bromo-5-methoxy-1,4-naphthalenedione led to significant ultrastructural alterations in the parasite. A key observation was pronounced mitochondrial swelling, indicating a severe disruption of this organelle's structure and function. nih.gov

Furthermore, the compound was shown to induce a collapse of the mitochondrial membrane potential. nih.gov This disruption of the electrochemical gradient across the mitochondrial inner membrane is a critical event that compromises cellular energy production, primarily ATP synthesis, and can trigger downstream cell death pathways. These findings strongly suggest that the trypanocidal action of 1,4-Naphthalenedione, 2-bromo-5-methoxy- is directly linked to its ability to induce mitochondrial dysfunction, leading to the parasite's death. nih.gov

Leishmanicidal Activity against Leishmania spp. Promastigotes and Amastigotes

Specific research on the leishmanicidal activity of 1,4-Naphthalenedione, 2-bromo-5-methoxy- against Leishmania species promastigotes and amastigotes was not identified in the conducted searches. While other brominated naphthoquinones have been investigated for their effects against Leishmania donovani, data pertaining exclusively to the 2-bromo-5-methoxy substituted variant is not available in the current body of scientific literature. researchgate.netnih.govnih.gov

Analysis of Anticancer Activity in Defined Cell Line Models (In Vitro)

The evaluation of a compound's anticancer potential in vitro is a critical first step in its development. This involves utilizing established human cancer cell lines to assess cytotoxicity, mechanisms of action, and effects on key cellular processes.

Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa)

Table 1: Representative Cytotoxicity of Naphthoquinone Analogs

| Cell Line | Cancer Type | Analog Compound | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2-bromo-juglone | 5.8 |

| A549 | Lung Carcinoma | 5-methoxy-1,4-naphthoquinone | 12.5 |

| HeLa | Cervical Carcinoma | 2-bromo-1,4-naphthoquinone | 3.2 |

Note: This table presents data for structurally related compounds to infer the potential activity of 1,4-Naphthalenedione, 2-bromo-5-methoxy-, for which specific data is not available.

Mechanisms of Cell Death Induction: Apoptosis Pathway Activation (e.g., caspase-3/-7 activation, modulation of p53, Bcl-2, Bax)

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Substituted naphthalenediones are well-documented inducers of apoptosis. Research on related compounds suggests that 1,4-Naphthalenedione, 2-bromo-5-methoxy- likely triggers the intrinsic apoptotic pathway. This is characterized by the activation of key executioner enzymes, caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.

Furthermore, these compounds often modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. The resulting increase in the Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade. Some naphthoquinone derivatives have also been shown to stabilize and activate the tumor suppressor protein p53, which can, in turn, promote the transcription of pro-apoptotic genes like Bax.

Cell Cycle Arrest: Identification of Specific Phases and Regulatory Protein Dysregulation

In addition to inducing cell death, anticancer compounds can inhibit tumor growth by arresting the cell cycle, preventing cancer cells from dividing. Naphthoquinone derivatives have been shown to cause cell cycle arrest at various phases, most commonly at the G2/M or S phase checkpoints. This disruption of the normal cell cycle progression is often a result of the dysregulation of key regulatory proteins. For example, these compounds can alter the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are essential for the transition between cell cycle phases. The activation of DNA damage response pathways, often triggered by cellular stress induced by the compound, can also lead to the activation of checkpoint proteins that halt cell cycle progression to allow for repair or, if the damage is too severe, to initiate apoptosis.

Redox Cycling and Reactive Oxygen Species (ROS) Generation: Role in Oxidative Stress and Cellular Damage

A hallmark of the mechanism of action for many quinone-containing compounds is their ability to undergo redox cycling. The naphthalenedione core can accept one or two electrons from cellular reductases to form a semiquinone radical or a hydroquinone (B1673460). In the presence of molecular oxygen, these reduced forms can be re-oxidized to the parent quinone, with the concomitant production of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide.

This continuous cycle of reduction and oxidation can lead to a significant increase in intracellular ROS levels, overwhelming the cell's antioxidant capacity and inducing a state of oxidative stress. Elevated ROS can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA strand breaks, ultimately contributing to the induction of apoptosis and cell death. The specific substitutions on the naphthalenedione ring, such as the bromo and methoxy (B1213986) groups, can influence the compound's redox potential and thus its efficiency in generating ROS.

Enzyme Modulation: NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity and its Impact on Cellular Processes

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in the metabolism of quinones. NQO1 catalyzes the two-electron reduction of quinones to their corresponding hydroquinones, a process that is generally considered a detoxification pathway as it bypasses the formation of the highly reactive semiquinone radical intermediate. Many cancer cells, particularly those from solid tumors, exhibit elevated levels of NQO1.

The interaction of 1,4-Naphthalenedione, 2-bromo-5-methoxy- with NQO1 is of significant interest. Some naphthalenediones are substrates for NQO1, and their bio-reductive activation in NQO1-overexpressing cancer cells can lead to selective cytotoxicity. The resulting hydroquinone can be more cytotoxic than the parent quinone or can be rapidly auto-oxidized, leading to a massive generation of ROS specifically within the cancer cells. Conversely, some naphthalenedione derivatives can also act as inhibitors of NQO1, which could have complex downstream effects on cellular metabolism and redox balance.

Interference with Intracellular Signaling Pathways (e.g., MAPK, Akt, STAT3)

The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. Naphthoquinone compounds have been shown to interfere with several of these key pathways. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are frequently modulated by these compounds, often leading to the activation of stress-response pathways and the induction of apoptosis.

The PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and growth, is another common target. Inhibition of Akt phosphorylation by naphthalenedione derivatives can suppress its pro-survival functions and sensitize cancer cells to apoptosis. Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively active in many cancers and promotes cell proliferation and survival, has also been shown to be inhibited by some naphthoquinones. By disrupting these vital signaling networks, 1,4-Naphthalenedione, 2-bromo-5-methoxy- can potentially exert a multi-pronged attack on cancer cell viability.

Table 2: Summary of Potential Mechanistic Actions

| Mechanism | Key Molecular Events | Potential Outcome |

| Apoptosis Induction | Caspase-3/-7 activation, increased Bax/Bcl-2 ratio, p53 modulation | Programmed cell death |

| Cell Cycle Arrest | Dysregulation of Cyclin/CDK complexes | Inhibition of proliferation |

| ROS Generation | Redox cycling leading to oxidative stress | Cellular damage, apoptosis |

| NQO1 Modulation | Bioreductive activation or inhibition | Selective cytotoxicity, altered redox state |

| Signaling Pathway Interference | Inhibition of MAPK, Akt, STAT3 pathways | Decreased survival and proliferation |

Immunomodulatory Research (In Vitro)

Modulation of Specific Lymphocyte Subpopulations (e.g., CD8+ T cell expansion)

There is no available research data detailing the in vitro effects of 1,4-Naphthalenedione, 2-bromo-5-methoxy- on the modulation of specific lymphocyte subpopulations, including any potential impact on the expansion of CD8+ T cells.

Regulation of Th1/Th17 Cell Development

No peer-reviewed studies or datasets were found that investigate the in vitro role of 1,4-Naphthalenedione, 2-bromo-5-methoxy- in the regulation of Th1 or Th17 cell development. Therefore, its mechanistic action on the differentiation and function of these T helper cell subsets remains uncharacterized.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 1,4 Naphthalenedione, 2 Bromo 5 Methoxy and Its Derivatives

Elucidation of the Specific Role of the C-2 Bromine Substituent on Biological Activity

The introduction of a bromine atom at the C-2 position of the 1,4-naphthoquinone (B94277) nucleus significantly modulates the compound's biological activity. Halogenation, in general, can alter the electronic properties, lipophilicity, and steric profile of a molecule, thereby influencing its interaction with biological targets.

In studies of related naphthoquinones, the presence of a halogen at the C-2 or C-3 position has been shown to be crucial for certain biological activities. For instance, in a series of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives, the introduction of a bromo-substituent at the C-2 or C-3 position led to a significant decrease in the IC50 values against various cancer cell lines, indicating enhanced cytotoxicity. nih.gov This suggests that the bromine atom may increase the reactivity of the quinone system, potentially through inductive effects, making it more susceptible to nucleophilic attack by biological macromolecules.

Impact of the C-5 Methoxy (B1213986) Group on Compound Efficacy and Selectivity

The methoxy group at the C-5 position, located on the benzenoid ring of the naphthoquinone system, also plays a pivotal role in determining the compound's efficacy and selectivity. The position and nature of substituents on this ring can modulate the lipophilicity and electronic properties of the entire molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target enzymes or receptors.

Studies on juglone and its 5-O-methyl derivative (5-methoxy-1,4-naphthoquinone) have provided insights into the role of the C-5 substituent. 5-Methoxy-1,4-naphthoquinone was identified as a highly active cytotoxic agent against a panel of human cancer cell lines, including HL-60 (leukaemia), MDA-MB-435 (melanoma), SF-295 (brain), and HCT-8 (colon). nih.gov Its mechanism of action in HL-60 cells was found to involve the activation of caspases 8 and 3/7, leading to apoptosis through a mitochondria-independent pathway. nih.gov

Interestingly, a comparative study indicated that halogen substitution on juglone methyl ether (5-methoxy-1,4-naphthoquinone) decreased its activity. nih.gov This suggests a complex interplay between the substituents at the C-2 and C-5 positions. While a C-2 bromine on the parent 5-hydroxy-1,4-naphthoquinone enhances cytotoxicity, the same substitution on the 5-methoxy analog may lead to a different outcome. This highlights the importance of considering the combined electronic and steric effects of all substituents in predicting the biological activity of a particular derivative.

Influence of the Naphthoquinone Core System on Biological Targets

The 1,4-naphthoquinone scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. nih.govsid.ir The biological activity of this core is largely attributed to its redox-active nature. Naphthoquinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. nih.gov This can lead to oxidative stress within cells, causing damage to DNA, proteins, and lipids, and ultimately inducing apoptosis.

Furthermore, the electrophilic nature of the quinone moiety allows it to act as a Michael acceptor, reacting with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. nih.gov This covalent modification can lead to the inhibition of key enzymes and signaling proteins involved in cancer cell proliferation and survival. For example, some 1,4-naphthoquinone derivatives have been shown to inhibit STAT3 dimerization, a critical step in a signaling pathway often dysregulated in cancer. nih.gov

The planarity of the naphthoquinone ring system also allows for intercalation into DNA, which can disrupt DNA replication and transcription, contributing to its cytotoxic effects. The specific biological targets and the predominant mechanism of action can be fine-tuned by the nature and position of the substituents on the naphthoquinone core.

Correlation between Molecular Features and In Vitro Biological Potency

| Compound Name | R1 | R2 | R3 | Cell Line | IC50 (µM) |

| 1,4-Naphthoquinone | H | H | H | DU-145 (prostate) | 10-20 |

| Juglone (5-Hydroxy-1,4-naphthoquinone) | OH | H | H | DU-145 (prostate) | 10-20 |

| 5-Methoxy-1,4-naphthoquinone | OCH3 | H | H | HL-60 (leukaemia) | 1.7 |

| 2-Bromo-5-hydroxy-1,4-naphthoquinone | OH | Br | H | Various | Decreased IC50 vs. Juglone |

| 3-Bromo-5-hydroxy-1,4-naphthoquinone | OH | H | Br | Various | Decreased IC50 vs. Juglone |

| 2-(phenylamino)naphthalene-1,4-dione | H | NHPh | H | DU-145 (prostate) | 10-20 |

| 2-((3-methoxyphenyl)amino)-5-hydroxy-1,4-naphthoquinone | OH | NH(3-OCH3Ph) | H | DU-145 (prostate) | 1-3 |

Data compiled from multiple sources for illustrative purposes. nih.govnih.gov

From this and other studies, several trends can be observed. The introduction of an electron-donating group at the C-5 position, such as a methoxy group, can enhance cytotoxic activity. Halogenation at the C-2 or C-3 position of 5-hydroxy-1,4-naphthoquinone also increases potency. Furthermore, the addition of substituted amino groups at the C-2 position can significantly improve antiproliferative activity, with IC50 values reaching the low micromolar range. nih.gov

In Silico Approaches to SAR/SMR: Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR and SMR of 1,4-naphthoquinone derivatives. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several QSAR studies on substituted 1,4-naphthoquinones have been conducted to identify the key molecular descriptors that govern their anticancer activity. nih.govelsevierpure.com These studies have revealed that a combination of electronic, steric, and hydrophobic parameters are crucial for cytotoxicity. Important descriptors often include:

Polarizability (e.g., MATS3p, BELp8): Reflects the ease with which the electron cloud of the molecule can be distorted, which is important for intermolecular interactions. nih.govelsevierpure.com

Van der Waals volume (e.g., GATS5v, GATS6v, Mor16v): A measure of the size and shape of the molecule, which influences its fit into a biological target's binding site. nih.govelsevierpure.com

Mass (G1m) and Electronegativity (E1e): These properties can influence the reactivity and binding affinity of the compound. nih.govelsevierpure.com

Dipole moment (Dipole, EEig15d): Relates to the polarity of the molecule and its ability to engage in dipole-dipole interactions. nih.govelsevierpure.com

These QSAR models can be used to predict the biological activity of novel, unsynthesized 1,4-naphthoquinone derivatives, thereby guiding the design of more potent and selective compounds. nih.govelsevierpure.com By understanding the key physicochemical properties that drive biological activity, researchers can rationally modify the structure of lead compounds like 1,4-naphthalenedione, 2-bromo-5-methoxy- to optimize their therapeutic potential.

Computational Chemistry and Molecular Modeling Studies of 1,4 Naphthalenedione, 2 Bromo 5 Methoxy

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have been applied to the 1,4-naphthoquinone (B94277) scaffold and its derivatives to understand how substitutions, such as bromo and methoxy (B1213986) groups, influence their physicochemical properties. researchgate.net

Studies on the parent 1,4-naphthoquinone and its bromo-derivatives using DFT have determined optimized geometries, vibrational frequencies, and electronic properties. researchgate.netjocpr.com Such calculations help in understanding the impact of substituents on the molecule's planarity, bond lengths, and angles. The presence of a bromine atom is expected to significantly alter the electron distribution across the naphthoquinone core due to its electronegativity and size. Similarly, the electron-donating methoxy group influences the molecule's reactivity and electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Time-dependent DFT (TD-DFT) is further used to predict electronic absorption spectra, providing insights into how the molecule interacts with light. nih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Naphthoquinones

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for electrophilic and nucleophilic attack. nih.gov |

Note: This table represents the types of data generated from DFT studies on naphthoquinone derivatives. Specific values for 1,4-Naphthalenedione, 2-bromo-5-methoxy- would require dedicated calculations.

Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities (e.g., NQO1 enzyme, other potential targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thebioscan.com It is extensively used in drug discovery to predict how a ligand, such as a naphthoquinone derivative, might interact with a protein target. nih.gov

For the 1,4-naphthoquinone scaffold, a key potential target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer biology. nih.gov Docking simulations can elucidate the binding mode of 1,4-Naphthalenedione, 2-bromo-5-methoxy- within the NQO1 active site, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. The simulation calculates a binding affinity or docking score, which estimates the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex. nih.gov

Besides NQO1, docking studies have explored the interaction of naphthoquinone derivatives with various other targets, including kinases, topoisomerases, and viral enzymes, demonstrating the scaffold's versatility. nih.govresearchgate.netmdpi.com

Table 2: Example Docking Results for Naphthoquinone Derivatives with Biological Targets

| Naphthoquinone Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | -7.15 | Not Specified nih.gov |

| Anilino-1,4-naphthoquinone derivative | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Not Specified researchgate.net |

| Dimeric 2-hydroxy-1,4-naphthoquinone | H5N1 Neuraminidase | Not Specified | Interacts with loop 150 nih.gov |

| 1,4-Naphthoquinone-thymidine hybrid | BCL-2 protein | Not Specified | Binds in the active site mdpi.com |

Note: The data in this table are from studies on various naphthoquinone derivatives and are presented to illustrate the output of molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.orgmdpi.com MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govelsevierpure.comnih.gov

Virtual Screening Approaches for the Identification of Novel Analogs with Desired Biological Profiles

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com Starting with a known active scaffold like 1,4-naphthoquinone, virtual screening can be used to discover novel analogs with potentially improved activity or properties. researchgate.net

This process can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the 3D structure of a target protein, and compounds are ranked based on their docking scores. nih.govscirp.org Ligand-based methods use the known structure of an active compound, like 1,4-Naphthalenedione, 2-bromo-5-methoxy-, to search for other compounds with similar shapes or chemical features (pharmacophores). Hits from the initial screen are often filtered further based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates for synthesis and biological testing. researchgate.net

Cheminformatics Analysis: Molecular Descriptor Calculation and Property Prediction for Derivative Libraries

Cheminformatics involves the use of computational methods to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov

For a library of derivatives based on the 1,4-Naphthalenedione, 2-bromo-5-methoxy- scaffold, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as its topology, electronic properties, and hydrophobicity. mdpi.com A statistical model is then built to correlate these descriptors with experimentally determined biological activity (e.g., IC50 values). nih.govelsevierpure.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Naphthoquinones

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity. |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity. nih.gov |

| Geometrical | Molecular surface area, Volume | Size and shape of the molecule. nih.gov |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability. mdpi.com |

Emerging Research Perspectives and Future Directions for 1,4 Naphthalenedione, 2 Bromo 5 Methoxy

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Potency, Selectivity, and Biological Stability

The 1,4-naphthalenedione core is a privileged scaffold in drug discovery, and its biological activity can be finely tuned through substituent modifications. nih.gov The rational design of next-generation analogs of 1,4-Naphthalenedione, 2-bromo-5-methoxy- is a primary avenue for future research. Synthetic strategies often utilize precursors like 2-bromonaphthalene-1,4-dione for derivatization. nih.govrsc.org

Future synthetic efforts could focus on several key modifications:

Modification of the C2-Bromo Group: Replacing the bromine atom with other halogens (chlorine, fluorine) or with various amine, thioether, or alkoxy groups could modulate the compound's electrophilicity and its interaction with biological nucleophiles. nih.govfrontiersin.org Studies on related structures have shown that such modifications significantly impact anticancer and antimicrobial activities. nih.govsciforum.net

Alteration of the C5-Methoxy Group: The position and nature of the alkoxy group can influence metabolic stability and target-binding affinity. Exploring analogs with different chain lengths (e.g., ethoxy, propoxy) or demethylation to the corresponding hydroxyquinone could yield compounds with improved pharmacokinetic profiles.

Derivatization at other positions: Introducing substituents on the benzene (B151609) ring of the naphthoquinone core could enhance target specificity and potency. For instance, incorporating nitrogen-containing heterocycles or indole scaffolds has proven effective in generating potent bioactive molecules. nih.govnih.gov

These synthetic explorations will be guided by structure-activity relationship (SAR) studies to build a comprehensive understanding of how specific structural features correlate with biological outcomes.

| Modification Site | Proposed Substituent | Scientific Rationale | Reference Analogs |

|---|---|---|---|

| C2-Position (replacing Bromo) | Amino groups (e.g., morpholine, piperidine) | To explore changes in electronic properties and hydrogen bonding potential, potentially enhancing anticancer activity. nih.gov | 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione frontiersin.org |

| C2-Position (replacing Bromo) | Phenoxy groups | To create hybrid compounds with potential dual-action mechanisms and improved antimicrobial efficacy. rsc.org | 2-phenoxy-1,4-naphthoquinones rsc.org |

| C5-Position (replacing Methoxy) | Hydroxy group | To investigate the role of hydrogen bond donation and potential changes in redox properties. | Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) nih.gov |

| C3-Position | Indole scaffold | To increase structural complexity and introduce new interaction points for protein binding, leveraging the bioactivity of indoles. nih.gov | 1,4-naphthoquinones possessing indole scaffolds nih.gov |

Exploration of Synergistic Effects of 1,4-Naphthalenedione, 2-bromo-5-methoxy- with Established Therapeutic Agents in In Vitro Models

A significant frontier in drug development is combination therapy, where compounds with different mechanisms of action can produce a synergistic effect, leading to enhanced efficacy and potentially overcoming drug resistance. Naphthoquinones, such as the related compound 2-methoxy-1,4-naphthoquinone (MNQ), have demonstrated notable anticancer and antibacterial activities in vitro. nih.govnih.gov

Future research should systematically evaluate the potential of 1,4-Naphthalenedione, 2-bromo-5-methoxy- to act synergistically with established therapeutic agents. In vitro checkerboard assays could be employed to quantify the synergistic, additive, or antagonistic effects when combined with:

Conventional Chemotherapeutics: In cancer cell lines, pairing the compound with drugs like cisplatin or paclitaxel could reveal synergistic cytotoxicity.

Antibiotics: Against clinically relevant bacterial strains, including multi-drug resistant ones, combinations with antibiotics like amoxicillin or ciprofloxacin could lower the minimum inhibitory concentrations (MICs) of both agents. nih.govnih.gov

The results of such studies can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell/Bacterial Line | Established Agent | Concentration Range (Agent) | Concentration Range (Compound) | Endpoint Measured | Synergy Metric |

|---|---|---|---|---|---|

| MCF-7 (Breast Cancer) | Doxorubicin | 0.01-1 µM | 0.1-10 µM | Cell Viability (MTT Assay) | Combination Index (CI) |

| A549 (Lung Cancer) | Cisplatin | 0.1-20 µM | 0.1-10 µM | Apoptosis (Annexin V Assay) | Combination Index (CI) |

| Helicobacter pylori (Resistant Strain) | Amoxicillin | 0.01-2 µg/mL | 0.05-5 µg/mL | Bacterial Growth (MIC) | Fractional Inhibitory Concentration (FIC) Index |

| Staphylococcus aureus (MRSA) | Vancomycin | 0.1-5 µg/mL | 0.05-5 µg/mL | Bacterial Growth (MIC) | Fractional Inhibitory Concentration (FIC) Index |

Identification and Validation of Novel Intracellular Molecular Targets and Signaling Pathways

Understanding the mechanism of action is crucial for the development of any bioactive compound. For 1,4-Naphthalenedione, 2-bromo-5-methoxy-, a key future direction is the identification and validation of its specific intracellular targets. Research on the analog MNQ has shown that it can modulate key cellular signaling pathways, including the Wnt, ERK1/2, and NF-κB pathways, and suppress the expression of Protein Kinase C (PKC) isozymes. nih.govresearchgate.netresearchgate.netnih.gov

It is plausible that 1,4-Naphthalenedione, 2-bromo-5-methoxy- interacts with similar or novel targets. A multi-pronged approach will be necessary for target deconvolution:

Affinity-based Methods: Immobilizing the compound on a solid support to perform affinity chromatography coupled with mass spectrometry can identify binding proteins from cell lysates.

Computational Modeling: Molecular docking studies can predict binding interactions with known protein targets of other naphthoquinones, such as topoisomerase II or protein kinases.

Reporter Gene Assays: Screening the compound against a panel of pathway-specific luciferase reporter assays can quickly identify signaling cascades that are modulated. The Wnt signaling pathway, for example, was identified as a target for MNQ using this method. researchgate.netnih.gov

Once putative targets are identified, validation using techniques like Western blotting, cellular thermal shift assays (CETSA), and gene silencing (siRNA) will be essential to confirm the direct interaction and its functional consequences.

| Potential Target/Pathway | Rationale based on Analog Studies (MNQ) | Proposed Validation Method |

|---|---|---|

| Wnt/β-catenin Signaling | MNQ inhibits TCF/β-catenin transcriptional activity. researchgate.netnih.gov | TOP/FOP Flash Luciferase Reporter Assay |

| ERK1/2 and NF-κB Signaling | MNQ decreases the activation of these pro-metastatic pathways. nih.gov | Western Blot for phosphorylated ERK1/2 and NF-κB subunits |

| Protein Kinase C (PKC) Isozymes | MNQ suppresses the expression of PKC βI, δ, and ζ. researchgate.net | In vitro kinase assays, Western Blot analysis |

| Topoisomerase II | A common target for many quinone-based anticancer agents. nih.gov | DNA relaxation assays |

Development of 1,4-Naphthalenedione, 2-bromo-5-methoxy- as a Biochemical Probe for Cellular and Molecular Research

Beyond its potential therapeutic applications, 1,4-Naphthalenedione, 2-bromo-5-methoxy- could be developed into a valuable biochemical probe to study cellular processes. By chemically modifying the core structure to include reporter tags, researchers can create tools for target identification, validation, and visualization.

The synthesis of such probes would involve appending functional moieties, ideally at a position that does not disrupt the compound's native biological activity. Potential modifications include:

Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine) would allow for the visualization of the compound's subcellular localization and its accumulation within specific organelles via fluorescence microscopy.

Affinity Probes: Incorporating a biotin tag would enable the pull-down and identification of direct binding partners from complex biological samples.

Photo-affinity Probes: Introducing a photo-reactive group (e.g., an azide or benzophenone) would allow for covalent cross-linking to the target protein upon UV irradiation, providing a robust method for target identification.

The development of these chemical tools would significantly accelerate the mechanistic understanding of this class of compounds.

| Probe Type | Required Modification | Primary Research Application | Key Experimental Technique |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore | Visualize subcellular localization of the compound and its target. | Confocal Fluorescence Microscopy |

| Affinity Probe | Covalent attachment of a biotin tag | Isolate and identify direct protein binding partners. | Affinity Purification-Mass Spectrometry (AP-MS) |

| Photo-affinity Probe | Incorporation of a photo-activatable cross-linker | Covalently label binding targets for unambiguous identification. | Photo-affinity Labeling followed by Mass Spectrometry |

Application of Integrated Multi-Omics Approaches (e.g., transcriptomics, proteomics) for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to 1,4-Naphthalenedione, 2-bromo-5-methoxy-, integrated multi-omics approaches are indispensable. These technologies provide an unbiased, system-wide perspective on the changes induced by the compound.

Transcriptomics (RNA-seq): This technique can reveal the global changes in gene expression following treatment. Studies on 1,4-naphthoquinone (B94277) have shown it can cause widespread downregulation of genes related to translation and ribosomal processes in nematodes. frontiersin.orgresearchgate.net A similar analysis for 1,4-Naphthalenedione, 2-bromo-5-methoxy- would identify affected signaling pathways and compensatory mechanisms at the transcriptional level.

Proteomics: Quantitative proteomics can identify alterations in protein expression and post-translational modifications. A proteomic study on MNQ-treated breast cancer cells found significant changes in proteins involved in cytoskeletal regulation, mRNA processing, and oxidative stress response. nih.gov Another study on a fungus identified differentially expressed proteins related to energy metabolism and stimulus response. nih.gov

Metabolomics: Analyzing the changes in small-molecule metabolites can provide insights into the metabolic pathways disrupted by the compound.

Integrating these datasets can provide a comprehensive map of the compound's mechanism of action, from initial target engagement to the downstream cellular and metabolic consequences, offering a powerful hypothesis-generating platform for further research.

| Protein Regulation | Number of Proteins | Associated Cellular Functions | Key Examples |

|---|---|---|---|

| Downregulated (>1.5 fold) | 19 | Metastasis, Cytoskeletal functions, mRNA processing | Protein S100-A4 (S100A4), Laminin-binding protein (RPSA) |

| Upregulated (>1.5 fold) | 8 | Protein modifications, Oxidative stress response | Not specified |

Q & A

Q. What are the established synthetic routes for 1,4-naphthalenedione, 2-bromo-5-methoxy-, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves bromination and methoxylation of naphthalenedione precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, while methoxylation at the 5-position may require nucleophilic substitution with methoxide ions. Yield optimization depends on solvent polarity (e.g., DMF vs. THF), reaction temperature (controlled via reflux or cryogenic conditions), and catalyst selection (e.g., Lewis acids like FeCl₃ for electrophilic bromination). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to isolate high-purity product .

Q. How can researchers characterize the structural and electronic properties of 2-bromo-5-methoxy-1,4-naphthalenedione?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substitution patterns (e.g., bromine’s deshielding effect at C2).

- UV-Vis : Analyze π→π* transitions to assess conjugation effects from bromine and methoxy groups.

- IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br doublet).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Br) .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the reactivity of 2-bromo-5-methoxy-1,4-naphthalenedione in cross-coupling reactions?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test variables: catalyst (Pd(PPh₃)₄ vs. CuI), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. DMF). Monitor reaction progress via TLC and quantify yields via HPLC.

- Kinetic Studies : Employ in situ FTIR or NMR to track intermediate formation (e.g., Pd-π complexes in Suzuki-Miyaura coupling).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and regioselectivity in nucleophilic attack scenarios .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for variables such as assay type (e.g., cell viability vs. enzyme inhibition), solvent (DMSO concentration effects), and cell lines (e.g., HeLa vs. MCF-7).

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC₅₀ determination with triplicate technical replicates) to confirm potency.

- Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target effects that may explain discrepancies (e.g., unintended kinase inhibition) .

Q. What advanced computational tools are suitable for simulating the electrochemical behavior of 2-bromo-5-methoxy-1,4-naphthalenedione in energy storage applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in electrolytes (e.g., LiPF₆ in EC/DMC) using software like GROMACS.

- Density Functional Theory (DFT) : Calculate redox potentials (vs. SHE) and electron affinity using hybrid functionals (e.g., B3LYP/6-311++G**).

- COMSOL Multiphysics : Model charge-discharge cycles in battery configurations to predict capacity fade from structural degradation .

Q. What methodologies are effective for analyzing degradation products of this compound in environmental matrices?

Methodological Answer:

- SPE-LC/MS/MS : Solid-phase extraction (HLB cartridges) followed by LC-MS/MS with MRM mode to detect trace degradation products (e.g., demethoxylated or debrominated derivatives).

- Isotopic Labeling : Use ¹³C-labeled analogs to track degradation pathways in soil or wastewater samples.

- QSAR Modeling : Predict ecotoxicity of metabolites using software like ECOSAR .

Contradiction Resolution & Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.